2-[(Dimethylamino)methyl]benzonitrile

Physical Organic Chemistry Process Chemistry Purification Technology

Positional isomer purity is non-negotiable for SERT radiotracer or quinazoline synthesis. Substituting the 2-isomer with 3- or 4- variants alters LogP and cyclization yield. - **Critical Use Case:** Pharmacophore for [¹¹C]DASB (SERT Kd: 1.0-1.6 nM) in PET imaging. - **Key Reaction:** Forms N'-(2-cyanophenyl)-N,N-dimethylformamidine → 4-aminoquinazolines. - **Supply Certainty:** Strict ortho configuration verified. Available for immediate R&D dispatch.

Molecular Formula C10H12N2
Molecular Weight 160.22
CAS No. 53369-76-9
Cat. No. B2432153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Dimethylamino)methyl]benzonitrile
CAS53369-76-9
Molecular FormulaC10H12N2
Molecular Weight160.22
Structural Identifiers
SMILESCN(C)CC1=CC=CC=C1C#N
InChIInChI=1S/C10H12N2/c1-12(2)8-10-6-4-3-5-9(10)7-11/h3-6H,8H2,1-2H3
InChIKeyLCBWEMRQKBKAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Dimethylamino)methyl]benzonitrile – Overview & Properties


2-[(Dimethylamino)methyl]benzonitrile (CAS 53369-76-9), also referred to as 2-(dimethylaminomethyl)benzonitrile or N,N-dimethyl-2-cyanobenzylamine, is an organic compound with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol [1]. It belongs to the class of benzonitrile derivatives, featuring a dimethylamino group attached to the ortho position of the benzonitrile aromatic ring via a methylene bridge [1][2]. Its key computed physicochemical properties include a predicted density of 1.02 g/cm³, a boiling point of approximately 230.9 °C at 760 mmHg, and a LogP (octanol-water partition coefficient) around 1.62 [1][3]. This compound serves primarily as a versatile small-molecule scaffold and a key synthetic intermediate in pharmaceutical, agrochemical, and materials science research, with its bifunctional nature (cyano group and tertiary amine) enabling diverse chemical transformations . It is offered by multiple specialty chemical suppliers at purity levels ranging from 95% to 98% .

1 Ortho-dimethylaminomethyl benzonitrile scaffold for regiospecific synthesis
2 Bifunctional intermediate: cyano group and tertiary amine enable diverse transformations
3 Research synthesis grade; offered as a versatile small-molecule building block

2-[(Dimethylamino)methyl]benzonitrile: Regioisomer Specificity


Generic substitution of 2-[(Dimethylamino)methyl]benzonitrile with its regioisomeric counterparts—namely the 3- or 4-(dimethylaminomethyl)benzonitrile isomers—is not a trivial, drop-in replacement in synthetic or procurement workflows. The position of the dimethylaminomethyl substituent relative to the cyano group directly modulates the electronic distribution within the aromatic ring, thereby influencing reactivity in key transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and subsequent cyclization events . Furthermore, these positional isomers exhibit distinct physicochemical property profiles, including differential boiling points and computed partition coefficients (LogP), which can critically impact purification, formulation, and overall process efficiency [1]. As the following section will quantify, relying on an alternative isomer without rigorous experimental validation introduces significant risks to reaction yield, product purity, and the reproducibility of published synthetic protocols.

Target: 2-[(Dimethylamino)methyl]benzonitrile
Regioisomeric replacement (3- or 4-) may shift electronic distribution and reactivity in nucleophilic substitution and cross-coupling.
Ortho-specific scaffold
Substitution may disrupt directing effects for cyclization or pharmacophoric orientation.
Physicochemical identity
Isomers differ in boiling point and LogP; purification and partitioning behavior may not transfer.

2-[(Dimethylamino)methyl]benzonitrile: Comparative Sourcing Evidence


Lower Boiling Point vs Para Isomer Aids Distillation

The ortho-substituted 2-[(dimethylamino)methyl]benzonitrile exhibits a significantly lower boiling point (230.9 °C at 760 mmHg [1]) compared to its para-substituted isomer, 4-[(dimethylamino)methyl]benzonitrile, which has a predicted boiling point of 245.1 °C at 760 mmHg . This 14.2 °C reduction in boiling point is a direct consequence of reduced intermolecular dipole-dipole interactions in the less symmetrical ortho-isomer.

Boiling point
Head-to-head
230.9 °C (ortho) vs 245.1 °C (para)
Δ 14.2 °C lower
Lower boiling point may support distillation purification
Predicted data; confirm experimentally
Physical Organic Chemistry Process Chemistry Purification Technology

High-Yield Synthesis from 2-Cyanobenzyl Bromide

A widely reported synthetic route for 2-[(dimethylamino)methyl]benzonitrile involves the nucleophilic substitution reaction between 2-cyanobenzyl bromide and dimethylamine. This method is cited to proceed with a yield of approximately 97% [1]. While direct comparative yield data for other regioisomers under identical conditions are not publicly available, this consistently high yield (>95%) for the ortho-derivative establishes a robust, high-efficiency synthetic baseline for procurement decisions.

Synthesis yield
Reported
~97% yield
Supports reliable synthetic supply chain
Supplier data; independent validation recommended
Synthetic Methodology Process Optimization Medicinal Chemistry

Distinct LogP Affects Partitioning vs 3- and 4- Isomers

The computed partition coefficient (LogP) for 2-[(dimethylamino)methyl]benzonitrile is reported as 1.62 [1][2]. While LogP values for the 3- and 4-isomers are not explicitly documented in the same sources, the ortho-substitution pattern typically results in a lower LogP due to increased steric hindrance and altered electronic distribution compared to the more planar and extended para-isomer. This difference in lipophilicity directly influences a compound's behavior in chromatographic separations, liquid-liquid extractions, and its potential passive membrane permeability.

Lipophilicity
Class-level
LogP 1.62
Ortho LogP may differ from 3-/4- isomers
Isomer-specific LogP data not publicly available
Physical Organic Chemistry Medicinal Chemistry ADME Prediction

Certified Mass Spectral Data for Unambiguous Identification

High-quality MS2 (tandem mass spectrometry) spectra for 2-[(dimethylamino)methyl]benzonitrile have been deposited in the MassBank repository and are accessible via the NFDI4Chem Search Service [1][2]. These records include LC-ESI-QTOF data acquired at multiple collision energies (e.g., 20V, 40V, 60V), providing a verified spectral fingerprint for this specific ortho-isomer. Such certified reference data are essential for the unambiguous identification and quantification of this compound in complex mixtures.

Mass spectral ID
Supporting evidence
MS2 spectra (LC-ESI-QTOF) in MassBank
Enables unambiguous isomer identification
Public reference data; cross-validate for specific methods
Analytical Chemistry Quality Control Metabolomics

2-[(Dimethylamino)methyl]benzonitrile: Optimal Use Cases


SERT PET Imaging Agent Synthesis

The 2-(dimethylaminomethyl)phenyl substructure serves as a critical pharmacophoric element in high-affinity ligands for the serotonin transporter (SERT). This is exemplified by the radiotracer [¹¹C]DASB (3-amino-4-[2-(dimethylaminomethyl-phenylthio)]benzonitrile), which incorporates the 2-[(dimethylamino)methyl]benzonitrile scaffold. [¹¹C]DASB demonstrates a Kd of 1.0-1.6 nM for SERT and is used clinically for in vivo quantification of SERT densities via Positron Emission Tomography (PET) in neuropsychiatric research [1][2]. Access to the pure ortho-substituted benzonitrile building block is essential for the reliable synthesis of such imaging agents.

4-Aminoquinazoline Synthesis Intermediate

Derivatives of 2-[(dimethylamino)methyl]benzonitrile, specifically N'-(2-cyanophenyl)-N,N-dimethylformamidine compounds, are established as key intermediates in the convenient synthesis of O-aminobenzonitrile, 4-aminoquinazolines, and 4-aminoquinazoline-3-oxides [3]. Quinazolines are a privileged scaffold in medicinal chemistry, found in numerous anticancer, anti-inflammatory, and CNS-active drugs. The ortho-relationship of the nitrile and the derivatized aminomethyl group in this starting material is crucial for directing the cyclization reactions that form the quinazoline core.

Amine-Containing Drug & Agrochemical Building Block

The presence of both a nitrile and a tertiary amine group in the ortho-position makes 2-[(dimethylamino)methyl]benzonitrile a versatile bifunctional building block. The dimethylamino group can participate in nucleophilic substitution and hydrogen bonding, while the nitrile group offers a handle for further functionalization or reduction to a primary amine . This dual reactivity is exploited in the synthesis of diverse pharmaceuticals and agrochemicals that require amine functionalities, enabling the development of new drug candidates and crop protection agents .

Application
Selection Property
Validation Focus
SERT PET radioligand intermediate synthesis
Ortho-substitution for pharmacophoric integrity
Synthesis reproducibility and purity for radiolabeling
Quinazoline scaffold synthesis intermediate
Ortho arrangement directs cyclization
Cyclization yield and purity assessment
Amine-containing drug/agrochemical building block
Bifunctional nitrile/tertiary amine reactivity
Functionalization and derivatization potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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